

2-Chloro-4-methoxyquinazoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methoxyquinazoline

Cat. No.: B1601111

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-4-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Core Directive: A Comprehensive Overview

This technical guide provides a detailed exploration of **2-Chloro-4-methoxyquinazoline**, a heterocyclic organic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer a synthesized understanding of its chemical properties, synthesis, and potential applications, grounded in authoritative scientific evidence. As a key building block in the synthesis of more complex molecules, a thorough understanding of **2-Chloro-4-methoxyquinazoline** is crucial for researchers engaged in the design and development of novel therapeutics.

I. Molecular Identity and Physicochemical Properties

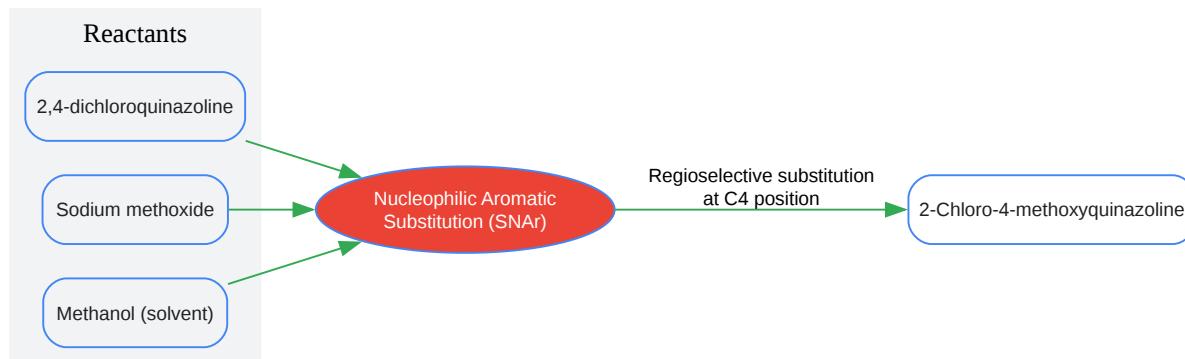
2-Chloro-4-methoxyquinazoline is a substituted quinazoline, a class of compounds composed of a benzene ring fused to a pyrimidine ring. The presence of a chlorine atom at the 2-position and a methoxy group at the 4-position imparts distinct chemical characteristics that are pivotal to its reactivity and utility in organic synthesis.

Property	Value	Source(s)
CAS Number	77767-98-7	[1]
Molecular Formula	C ₉ H ₇ CIN ₂ O	[2]
Molecular Weight	194.62 g/mol	[2]
Melting Point	99-100 °C	[3]
Boiling Point (Predicted)	280.9±23.0 °C	[3]
Density (Predicted)	1.333±0.06 g/cm ³	[3]
pKa (Predicted)	1.63±0.30	[3]

These properties are essential for designing reaction conditions, purification procedures, and for predicting the compound's behavior in various solvent systems.

II. Synthesis and Reactivity: A Scientist's Perspective

The synthesis of **2-Chloro-4-methoxyquinazoline** is conceptually rooted in the well-established chemistry of quinazolines. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred from the preparation of analogous compounds. The most probable synthetic route involves the selective nucleophilic substitution of a more elaborated precursor.


A common and versatile starting material for such syntheses is 2,4-dichloroquinazoline. The underlying principle of this synthetic strategy is the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a cornerstone of quinazoline chemistry and allows for the sequential and controlled introduction of different functional groups.

Experimental Protocol: A Proposed Synthesis

The following protocol is a generalized procedure based on the known reactivity of 2,4-dichloroquinazolines and represents a viable method for the preparation of **2-Chloro-4-**

methoxyquinazoline.

Reaction Scheme:

[Click to download full resolution via product page](#)

A proposed synthetic workflow for **2-Chloro-4-methoxyquinazoline**.

Materials:

- 2,4-dichloroquinazoline
- Sodium methoxide (NaOMe)
- Anhydrous methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Hexanes and ethyl acetate for elution

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.
- Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford pure **2-Chloro-4-methoxyquinazoline**.

Causality in Experimental Choices:

- Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the formation of the corresponding 4-hydroxyquinazoline as a byproduct.
- Inert Atmosphere: An inert atmosphere minimizes the risk of side reactions with atmospheric moisture and oxygen.

- Regioselectivity: The preferential reaction at the 4-position is due to the greater electrophilicity of this carbon, a well-documented phenomenon in quinazoline chemistry.

III. Spectroscopic Characterization

While a dedicated, publicly available, and fully assigned NMR spectrum for **2-Chloro-4-methoxyquinazoline** is not readily found in the primary literature, the expected spectral features can be predicted based on the analysis of closely related analogs. For instance, the ¹H and ¹³C NMR spectra of various 4-methoxyquinazolines have been reported in the supporting information of a study by The Royal Society of Chemistry, which can serve as a valuable reference for spectral interpretation.^[4]

Expected ¹H NMR Signals:

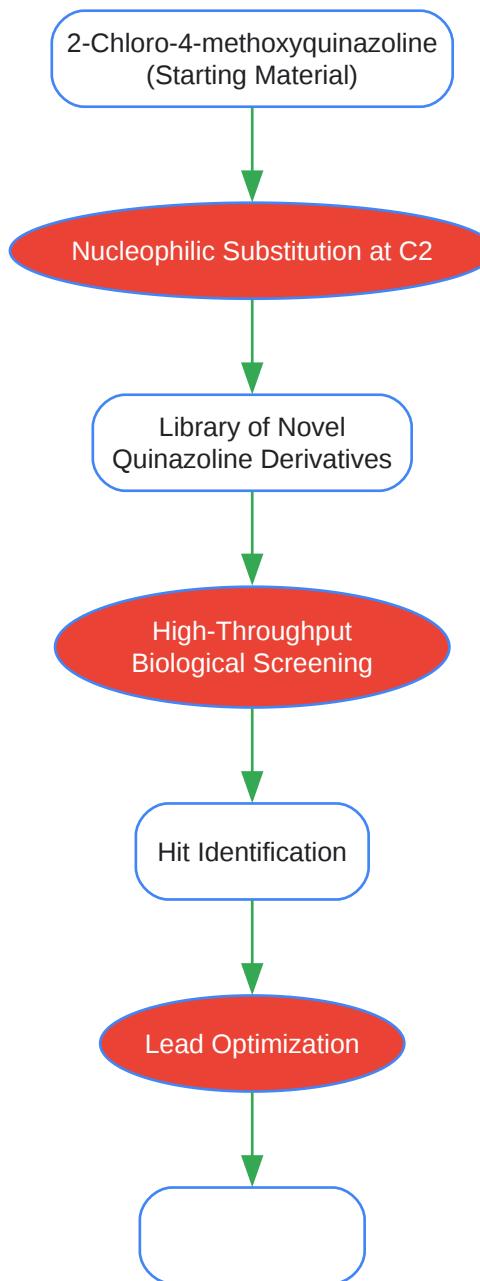
- A singlet for the methoxy protons (-OCH₃) around 4.2 ppm.
- A set of multiplets or distinct doublets and triplets in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the quinazoline ring system.

Expected ¹³C NMR Signals:

- A signal for the methoxy carbon around 54 ppm.
- A series of signals in the aromatic region (approximately 115-167 ppm) for the carbons of the quinazoline core. The carbons attached to the electronegative chlorine and oxygen atoms (C2 and C4) would be expected to resonate at the downfield end of this range.

IV. Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. The 2-chloro-4-substituted quinazoline motif, in particular, serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.


While direct biological data for **2-Chloro-4-methoxyquinazoline** is limited in the public domain, its structural similarity to other quinazoline-based compounds suggests its potential as a

precursor for various therapeutic agents. For example, derivatives of 2-chloro-4-anilinoquinazoline have been investigated as potent anticancer agents.[1][5] One study highlighted a series of novel 2-chloro-4-anilino-quinazolines as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy.[6]

Furthermore, a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with significant in vivo activity in cancer models.[3] This underscores the potential of the 2-chloroquinazoline core in the development of novel oncology drugs.

The primary utility of **2-Chloro-4-methoxyquinazoline** in a drug discovery program would likely be as a starting material or key intermediate. The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the generation of a library of compounds for biological screening.

Logical Relationship in Drug Discovery Workflow:

[Click to download full resolution via product page](#)

The role of **2-Chloro-4-methoxyquinazoline** in a typical drug discovery pipeline.

V. Conclusion and Future Directions

2-Chloro-4-methoxyquinazoline is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its well-defined chemical properties and the predictable reactivity of its quinazoline core make it an attractive starting

material for the synthesis of diverse molecular libraries. While direct biological data on this specific molecule is sparse, the established biological activities of related quinazoline derivatives, particularly in the realm of oncology, suggest that novel compounds derived from **2-Chloro-4-methoxyquinazoline** could hold therapeutic promise. Future research efforts should focus on the exploration of its synthetic utility and the systematic biological evaluation of its derivatives to unlock their full potential in the development of new medicines.

VI. References

- Cymit Química S.L. CAS 77767-98-7: Quinazoline, 2-chloro-4-methoxy-. --INVALID-LINK--
- The Royal Society of Chemistry. Supporting Information. --INVALID-LINK--
- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023. --INVALID-LINK--
- Sirisoma, N., et al. "Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity." *Journal of medicinal chemistry* 51.15 (2008): 4771-4779. --INVALID-LINK--
- ChemicalBook. **2-CHLORO-4-METHOXYQUINAZOLINE** CAS#: 77767-98-7. --INVALID-LINK--
- Insuasty, A., et al. "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking." *RSC advances* 11.45 (2021): 28256-28269. --INVALID-LINK--
- SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. --INVALID-LINK--
- Barbosa, M. L., et al. "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." *European journal of medicinal chemistry* 71 (2014): 1-14. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. rsc.org [rsc.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-methoxyquinazoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601111#2-chloro-4-methoxyquinazoline-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com